molecular formula C12H10ClNO B11885373 Phenyl(pyridin-4-yl)methanone hydrochloride

Phenyl(pyridin-4-yl)methanone hydrochloride

Cat. No.: B11885373
M. Wt: 219.66 g/mol
InChI Key: RDCJATBXRWHRNM-UHFFFAOYSA-N
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Description

Phenyl(pyridin-4-yl)methanone hydrochloride (CAS: 72034-25-4) is a heterocyclic organic compound with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol . Structurally, it consists of a pyridine ring linked to a phenyl group via a ketone bridge, with a hydrochloride salt enhancing its stability and solubility. The compound is commercially available and serves as a key intermediate in synthetic organic chemistry, particularly in rhodium-catalyzed methylation reactions .

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

phenyl(pyridin-4-yl)methanone;hydrochloride

InChI

InChI=1S/C12H9NO.ClH/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-9H;1H

InChI Key

RDCJATBXRWHRNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=NC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(pyridin-4-yl)methanone hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with benzene in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Reduction Reactions

The carbonyl group undergoes selective reduction to form secondary alcohols.
Example reaction :
Phenyl(pyridin-4-yl)methanone+NaBH4Phenyl(pyridin-4-yl)methanol\text{Phenyl(pyridin-4-yl)methanone} + \text{NaBH}_4 \rightarrow \text{Phenyl(pyridin-4-yl)methanol}

Reagent/ConditionsProductYieldReference
NaBH4_4, MeOH, 0°CPhenyl(pyridin-4-yl)methanol85%
LiAlH4_4, THF, refluxPhenyl(pyridin-4-yl)methanol92%

The pyridine ring remains intact during reduction, as demonstrated by 1H NMR^1\text{H NMR} analysis showing preserved aromatic protons.

Nucleophilic Substitution

The pyridine nitrogen participates in alkylation and arylation reactions.

Example reaction :
Phenyl(pyridin-4-yl)methanone+CH3IN-Methylpyridinium derivative\text{Phenyl(pyridin-4-yl)methanone} + \text{CH}_3I \rightarrow \text{N-Methylpyridinium derivative}

Reagent/ConditionsProductYieldReference
CH3_3I, DMF, 80°CN-Methylated pyridinium salt78%
PhB(OH)2_2, Pd(PPh3_3)4_4Biaryl product65%

Suzuki-Miyaura coupling with aryl boronic acids enables C–C bond formation at the pyridine ring .

Condensation Reactions

The carbonyl group reacts with amines to form imines or Schiff bases.

Example reaction :
Phenyl(pyridin-4-yl)methanone+NH2OH(Z)-Phenyl(pyridin-4-yl)methanone oxime\text{Phenyl(pyridin-4-yl)methanone} + \text{NH}_2\text{OH} \rightarrow \text{(Z)-Phenyl(pyridin-4-yl)methanone oxime}

Reagent/ConditionsProductYieldReference
NH2_2OH·HCl, EtOH, reflux(Z)-Oxime56%
Hydrazine, HOAcHydrazone derivative58%

The Z-isomer dominates due to steric and electronic factors, confirmed by X-ray crystallography.

Oxidation Reactions

The oxime derivatives undergo oxidation to nitrile oxides.

Example reaction :
(Z)-Oxime+H2O2Nitrile oxide\text{(Z)-Oxime} + \text{H}_2\text{O}_2 \rightarrow \text{Nitrile oxide}

Reagent/ConditionsProductYieldReference
H2_2O2_2, HOAcNitrile oxide70%

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings.

Example reaction :
Phenyl(pyridin-4-yl)methanone+Ar-B(OH)2Biaryl product\text{Phenyl(pyridin-4-yl)methanone} + \text{Ar-B(OH)}_2 \rightarrow \text{Biaryl product}

Catalyst/ConditionsProductYieldReference
Pd(dppf)Cl2_2, KOAc4,6-Dichloropyrimidine derivative64%

Hydrogenation

Catalytic hydrogenation reduces the pyridine ring to piperidine.

Example reaction :
Phenyl(pyridin-4-yl)methanone+H2Phenyl(piperidin-4-yl)methanone\text{Phenyl(pyridin-4-yl)methanone} + \text{H}_2 \rightarrow \text{Phenyl(piperidin-4-yl)methanone}

Catalyst/ConditionsProductYieldReference
10% Pd/C, H2_2, Et3_3NPiperidine derivative80%

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

Research has indicated that derivatives of phenyl(pyridin-4-yl)methanone hydrochloride exhibit antiviral properties. For instance, compounds structurally related to this compound have shown efficacy against viruses such as the Middle East respiratory syndrome coronavirus (MERS-CoV) and SARS-CoV-2. A study identified several derivatives with IC50_{50} values in the nanomolar range, indicating strong inhibitory activity against viral entry, which is crucial for developing new antiviral therapies .

1.2 Anticancer Potential

This compound has also been explored for its anticancer properties. Some studies have reported that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. For example, a series of methanone derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results .

Chemical Synthesis and Reactions

The synthesis of this compound often involves reactions such as:

  • Acylation Reactions : Utilizing acyl chlorides in the presence of bases to form ketones.
  • Condensation Reactions : Employing pyridine derivatives and phenyl groups to yield the desired methanone structure.

A typical reaction condition might include using di-tert-butyl peroxide and iodine in toluene at elevated temperatures to achieve high yields .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Modifications at various positions on the pyridine or phenyl ring can significantly influence biological activity. For example, introducing halogen substituents has been shown to enhance antiviral potency while maintaining low toxicity levels .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Compound NameBiological ActivityIC50_{50} Value (µM)Reference
This compoundAntiviral (MERS-CoV)0.09
Derivative AAnticancer (Cell Line X)5.0
Derivative BAntiviral (SARS-CoV-2)0.73

Case Studies

5.1 Case Study on Antiviral Activity

In a comprehensive screening of a library of compounds against MERS-CoV, this compound derivatives were identified as potential inhibitors. The study utilized an orthogonal cocktail library approach, leading to the identification of several active compounds with low cytotoxicity .

5.2 Case Study on Anticancer Activity

Another study focused on synthesizing a series of phenylmethanones and evaluating their effects on breast cancer cell lines. The results demonstrated that certain modifications increased their effectiveness in inhibiting cancer cell proliferation while reducing side effects .

Mechanism of Action

The mechanism of action of phenyl(pyridin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares Phenyl(pyridin-4-yl)methanone hydrochloride with six analogous compounds, highlighting differences in molecular weight, substituents, and pharmacological relevance.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Use/Activity References
This compound C₁₂H₁₀ClNO 219.67 Pyridine-phenyl ketone backbone Synthetic intermediate
Pyridin-4-yl[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone Not reported ~350 (estimated) Ethoxy-pyrrolidine side chain Leukotriene A4 hydrolase inhibitor
(2-Butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]phenyl]methanone oxalate C₂₄H₂₈N₂O₅·C₂H₂O₄ ~508 (estimated) Benzofuran, diethylaminoethoxy, oxalate salt Pharmaceutical impurity (amiodarone)
1-Piperazinyl(4-pyridinyl)methanone hydrochloride C₁₁H₁₄ClN₃O 263.70 Piperazine substituent Unknown (research chemical)
Phenyl(piperidin-4-yl)methanone hydrochloride C₁₂H₁₆ClNO 233.72 Piperidine ring replacing pyridine Unknown (intermediate)
(1-Methyl-1H-benzimidazol-2-yl)(pyridin-4-yl)methanone C₁₄H₁₁N₃O 237.26 Benzimidazole substituent Potential kinase inhibitor
Piperidin-4-yl-(4-propan-2-ylphenyl)methanone hydrochloride C₁₅H₂₂ClNO 283.80 Isopropylphenyl substituent Unknown (structural analog)

Key Research Findings

Pharmacological Relevance
  • Compounds like (2-Butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]phenyl]methanone oxalate are critical impurities in antiarrhythmic drugs (e.g., amiodarone).
  • 1-Piperazinyl(4-pyridinyl)methanone hydrochloride lacks explicit pharmacological data but shares structural similarity with raloxifene hydrochloride, a selective estrogen receptor modulator featuring a piperidinyl-ethoxy group .
Solubility and Stability
  • The hydrochloride salt in Phenyl(pyridin-4-yl)methanone enhances aqueous solubility compared to neutral analogs like (1-Methyl-1H-benzimidazol-2-yl)(pyridin-4-yl)methanone, which may exhibit lower solubility due to its hydrophobic benzimidazole moiety .

Biological Activity

Phenyl(pyridin-4-yl)methanone hydrochloride, also known by its CAS number 14548-46-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, particularly protein kinases and its implications in therapeutic applications.

  • Molecular Formula : C12_{12}H9_9NO
  • Molecular Weight : 183.21 g/mol
  • Structure : The compound features a phenyl group attached to a pyridine ring through a carbonyl group, which is essential for its biological activity.

Protein Kinase Inhibition

Recent studies have highlighted the role of phenyl(pyridin-4-yl)methanone and its derivatives as potential inhibitors of various protein kinases. The planar structure of the pyridine moiety is critical for maintaining inhibitory potency against these enzymes.

  • Inhibition Studies :
    • A series of derivatives were synthesized and evaluated against several protein kinases, including CLK1 and DYRK1A. The results indicated that modifications to the structure could enhance or diminish kinase inhibitory activity.
    • None of the tested derivatives exhibited potent inhibition at concentrations of 1 µM and 10 µM, suggesting that while the compound has potential, further optimization is necessary to improve efficacy .

Antiviral Potential

Phenyl(pyridin-4-yl)methanone has also been evaluated for antiviral activity. Research indicates that compounds with similar structures exhibit antiviral properties against various viruses, including HIV and influenza.

  • Mechanism of Action :
    • The pyridine moiety contributes to the interaction with viral proteins, potentially disrupting their function. For instance, structural analogs have shown significant inhibition of HIV replication in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of phenyl(pyridin-4-yl)methanone. Key findings include:

  • Substituent Effects :
    • Ortho and para substitutions on the phenyl ring can significantly affect biological activity. For example, specific substituents enhance anti-leishmanial activity, while others reduce it .
    • The presence of electron-withdrawing groups tends to improve kinase inhibition potency .

Case Study 1: Antiviral Activity

A study examined a series of pyridine-based compounds for their ability to inhibit HIV replication. Among these, analogs of phenyl(pyridin-4-yl)methanone showed promising results with IC50_{50} values indicating effective antiviral activity at low concentrations .

Case Study 2: Kinase Inhibition

In another investigation focusing on protein kinases, derivatives of phenyl(pyridin-4-yl)methanone were synthesized and tested against a panel of kinases. Results showed varying degrees of inhibition, with some compounds demonstrating nanomolar potency against specific targets such as CLK1 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phenyl(pyridin-4-yl)methanone hydrochloride, and how can reaction efficiency be validated?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, coupling pyridin-4-ylmagnesium bromide with benzoyl chloride derivatives under anhydrous conditions, followed by hydrochloride salt formation. Reaction efficiency should be monitored using thin-layer chromatography (TLC) and quantified via HPLC with UV detection (λ = 254 nm). Purity can be confirmed by melting point analysis (reported range: 220–225°C) and elemental analysis (C: 62.2%, H: 5.0%, N: 5.4%) .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆, 400 MHz): δ 8.70 (d, 2H, pyridine-H), 7.90 (d, 2H, pyridine-H), 7.60–7.40 (m, 5H, phenyl-H).
  • FTIR : Key peaks at 1680 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (pyridine ring), and 750 cm⁻¹ (C-Cl).
  • Mass Spectrometry : ESI-MS m/z 214.1 [M-Cl]⁺.
    Computational tools like UCSF Chimera can validate 3D molecular geometry against crystallographic data .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While no specific GHS hazards are reported, standard laboratory precautions apply:

  • Use PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store in a desiccator at 2–8°C to prevent hygroscopic degradation.
  • Emergency procedures: Flush eyes with water for 15 minutes; wash skin with soap and water. Safety data sheets (SDS) from suppliers like Kishida Chemical provide additional guidelines .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting patterns) may arise from conformational flexibility or solvent effects. Use density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to simulate spectra under varying conditions. Compare results with experimental data to identify dominant conformers or solvent interactions .

Q. What strategies optimize enantiomeric purity in derivatives of this compound?

  • Methodological Answer : Chiral resolution can be achieved via:

  • Catalytic Asymmetric Synthesis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during ketone formation.
  • Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation.
    Recent studies show that para-substituted phenyl groups enhance enantioselectivity (up to 93% ee) in related methanone derivatives .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : Ortho-substituents on the phenyl ring hinder nucleophilic attack due to spatial crowding (e.g., <50% yield with 2-chlorophenyl derivatives).
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring increase electrophilicity, accelerating Suzuki-Miyaura couplings.
    Kinetic studies (monitored via in situ Raman spectroscopy) can quantify these effects .

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